molecular formula C22H32N2O2 B5489959 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one

4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one

Cat. No. B5489959
M. Wt: 356.5 g/mol
InChI Key: XABPSQDMCIMMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one, also known as CTID, is a diazepine derivative that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one is not fully understood. However, studies have suggested that it acts on the GABA-A receptor, which is responsible for regulating the activity of the central nervous system. 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmitter release, which results in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can lead to neuroprotection. 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has also been shown to improve cognitive function and memory in animal models. Additionally, it has been found to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has shown low toxicity and is well-tolerated in animal models. However, one of the limitations of using 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several areas of future research for 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one. One of the significant areas is its potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for this application. Additionally, 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one's potential use in treating neurological disorders, such as epilepsy and Alzheimer's disease, needs to be further explored. Finally, more research is needed to understand the mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one fully.
Conclusion:
In conclusion, 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one in various areas of research.

Synthesis Methods

4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one can be synthesized using various methods, including the reaction of 3-isopropyl-4-methylbenzoyl chloride with cyclopropylmethylamine and 2,4,5-trimethylphenylacetic acid. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one in high purity.

Scientific Research Applications

4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has been studied for its potential use in various scientific research applications. One of the significant areas of research is its use as a potential anti-cancer agent. Studies have shown that 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in treating anxiety and depression due to its anxiolytic and antidepressant properties. Additionally, 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has been studied for its potential use in the treatment of epilepsy and other neurological disorders.

properties

IUPAC Name

4-(cyclopropylmethyl)-3-propan-2-yl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-14(2)20-13-23(9-8-21(25)24(20)12-18-6-7-18)22(26)19-11-16(4)15(3)10-17(19)5/h10-11,14,18,20H,6-9,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABPSQDMCIMMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one

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